N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline
Description
N-{[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic coumarin-derived compound featuring a 4-ethyl-8-methyl-substituted 2-oxo-2H-chromen core linked via an oxyacetyl group to norvaline, a non-proteinogenic branched-chain amino acid. The acetylated norvaline moiety introduces hydrogen-bonding capabilities and structural flexibility, which may modulate interactions with biological targets.
Properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-4-6-14(19(23)24)20-16(21)10-25-15-8-7-13-12(5-2)9-17(22)26-18(13)11(15)3/h7-9,14H,4-6,10H2,1-3H3,(H,20,21)(H,23,24) |
InChI Key |
LGRLFDAKTSTCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with norvaline. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The product is then purified by precipitation in acetone and recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and purification are likely to be scaled up for industrial applications, involving larger reaction vessels and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets. The chromen-2-one moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Coumarin Core
Compound 1: CID 3704258 (N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline)
- Core Structure : Cyclopenta[c]chromen with a 4-oxo group.
- Key Differences :
- The target compound’s 4-ethyl-8-methyl substitution contrasts with CID 3704258’s fused cyclopentane ring, which reduces aromaticity and introduces steric constraints.
- Lipophilicity : The ethyl and methyl groups in the target compound likely increase logP compared to CID 3704258’s partially saturated core.
- Hydrogen Bonding : Both compounds retain the 2-oxo group, but CID 3704258’s cyclopentane ring may restrict rotational freedom.
Compound 2: N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride
- Core Structure: 4-Methyl-2-oxocoumarin with a hydrazonoyl chloride side chain.
- Key Differences: The target compound’s ethyl and dual methyl substituents (4-ethyl-8-methyl) may enhance steric bulk compared to the single methyl group in Compound 2. Reactivity: Compound 2’s hydrazonoyl chloride group confers electrophilic reactivity, absent in the target compound’s acetylated norvaline.
Amino Acid Modifications
Compound 3: Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate
- Structure: Pyrimidine-linked N-acylated methyl propanoate.
- Key Differences: Amino Acid Backbone: The target compound uses norvaline (pentanoic acid derivative), while Compound 3 employs a methyl propanoate group. Bioactivity: Compound 3 exhibits fungicidal activity against Peronosporales fungi due to its pyrimidine and dichlorophenoxy groups, suggesting that the target compound’s coumarin core may confer distinct target specificity.
Compound 4 : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structure: Morpholinone-linked acetamide.
- Key Differences: Hydrogen-Bonding Capacity: The morpholinone ring in Compound 4 provides additional hydrogen-bond acceptors (carbonyl groups), whereas the target compound’s coumarin-oxygen and acetyl groups offer fewer sites. Synthesis: Compound 4 is synthesized via acetylation of a morpholinone intermediate, contrasting with the target compound’s likely coumarin-functionalization steps (e.g., diazonium coupling as in ).
Physicochemical and Structural Properties
Biological Activity
N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 261.27 g/mol. The compound features a coumarin moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.27 g/mol |
| CAS Number | 428839-65-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
- Breast Cancer : A related coumarin derivative exhibited an IC50 value of 0.47 μM against MCF-7 breast cancer cells, indicating potent activity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Antimicrobial Activity
This compound also displays antimicrobial properties. In comparative studies, similar coumarin derivatives demonstrated:
- Bacterial Inhibition : Moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli was noted, with some compounds showing effective minimum inhibitory concentrations (MICs) ranging from 62.5 to 100 μg/mL .
- Fungal Activity : Compounds showed excellent activity against Candida albicans, further supporting their potential as therapeutic agents against infections .
Study on Anticancer Properties
A study conducted on the structural analogs of this compound revealed that modifications in the coumarin structure could enhance its cytotoxicity against cancer cells. The study utilized various assays to evaluate cell viability and apoptosis induction, confirming that specific substitutions led to improved biological activity.
Antimicrobial Evaluation
In another investigation focused on antimicrobial efficacy, several synthesized coumarin derivatives were tested against common pathogenic bacteria and fungi. The results indicated that certain derivatives, particularly those with additional functional groups, exhibited significantly higher antibacterial and antifungal activities compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
